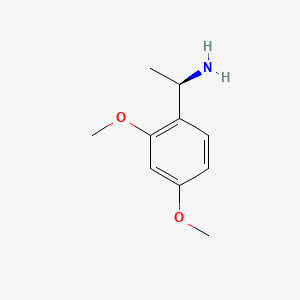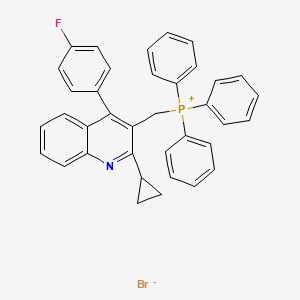![molecular formula C6H10N4 B571580 3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) CAS No. 123994-27-4](/img/new.no-structure.jpg)
3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of transition-metal-free strategies, where the cyclization is catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in the development of new materials and catalysts in the industrial sector.
Mechanism of Action
The mechanism of action of 3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) can be compared with other similar compounds such as 7-Methyl-1H-pyrazolo[4,3-c]pyridine . While both compounds share a similar core structure, 3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) is unique due to its specific substituents and resulting properties. Other similar compounds include various pyrazolopyridazines, each with distinct substituents that confer different biological activities and applications.
Properties
CAS No. |
123994-27-4 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.174 |
InChI |
InChI=1S/C6H10N4/c7-3-1-2(3)5-6(10-7)4(1)8-9-5/h1-10H |
InChI Key |
HHQNAYKTTOFYPB-UHFFFAOYSA-N |
SMILES |
C12C3C1NNC4C2NNC34 |
Synonyms |
3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



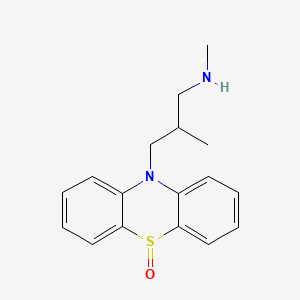
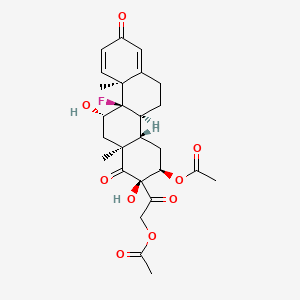
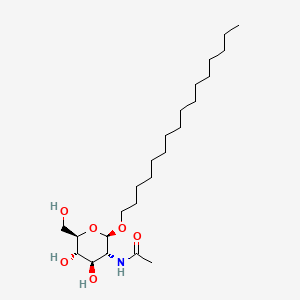
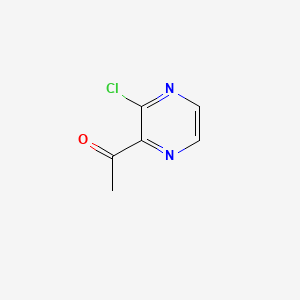
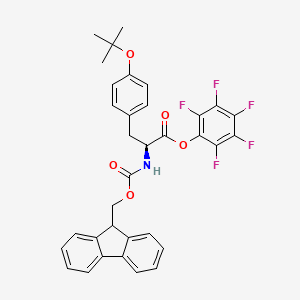
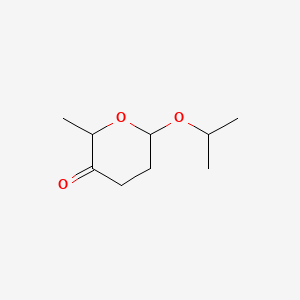
![3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)

